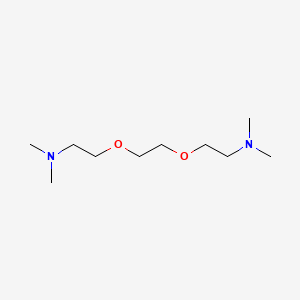![molecular formula C22H18O4 B11707731 1-{4-[3-(4-Acetylphenoxy)phenoxy]phenyl}ethan-1-one CAS No. 13118-92-8](/img/structure/B11707731.png)
1-{4-[3-(4-Acetylphenoxy)phenoxy]phenyl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[3-(4-Acetylphenoxy)phenoxy]phenyl}ethan-1-one is an organic compound with a complex structure featuring multiple phenoxy groups and an acetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-(4-Acetylphenoxy)phenoxy]phenyl}ethan-1-one typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the following steps:
Formation of Intermediate Compounds: The initial steps involve the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation and etherification.
Coupling Reactions: The intermediate compounds are then coupled using reagents like potassium carbonate and solvents such as dimethylformamide (DMF) under controlled temperature conditions.
Final Acetylation: The final step involves the acetylation of the phenoxy groups to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-{4-[3-(4-Acetylphenoxy)phenoxy]phenyl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-{4-[3-(4-Acetylphenoxy)phenoxy]phenyl}ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-{4-[3-(4-Acetylphenoxy)phenoxy]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-{4-[3-(4-Methoxyphenoxy)phenoxy]phenyl}ethan-1-one: Similar structure but with a methoxy group instead of an acetyl group.
1-{4-[3-(4-Benzyloxyphenoxy)phenoxy]phenyl}ethan-1-one: Contains a benzyloxy group instead of an acetyl group.
Uniqueness
1-{4-[3-(4-Acetylphenoxy)phenoxy]phenyl}ethan-1-one is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where the acetyl group plays a crucial role in the compound’s activity.
Propiedades
Número CAS |
13118-92-8 |
|---|---|
Fórmula molecular |
C22H18O4 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
1-[4-[3-(4-acetylphenoxy)phenoxy]phenyl]ethanone |
InChI |
InChI=1S/C22H18O4/c1-15(23)17-6-10-19(11-7-17)25-21-4-3-5-22(14-21)26-20-12-8-18(9-13-20)16(2)24/h3-14H,1-2H3 |
Clave InChI |
SFHAXQSMZNQASV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=C(C=C3)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11707651.png)
![(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11707655.png)

![4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B11707669.png)
![17-(3,4-Dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11707675.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11707682.png)
![(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707687.png)


![N'~1~,N'~6~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11707695.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide](/img/structure/B11707711.png)
![6-[(3,4-Dimethoxybenzoyl)amino]hexanoic acid](/img/structure/B11707715.png)
![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11707719.png)
